

A Comparative Analysis of the Analgesic Potency of Enkephalins and Morphine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the analgesic potencies of endogenous enkephalins and the classical opioid analgesic, morphine. The following sections detail their mechanisms of action, present quantitative experimental data from preclinical studies, and outline the methodologies used to generate these findings.

Introduction to Enkephalins and Morphine

Enkephalins are endogenous pentapeptides that play a crucial role in the body's natural pain-modulating system.[1][2] There are two primary forms, Methionine-enkephalin (Met-enkephalin) and Leucine-enkephalin (Leu-enkephalin), both of which are ligands for opioid receptors.[2] However, their therapeutic potential is limited by their rapid degradation by peptidases in the body.[3]

Morphine, an alkaloid derived from the opium poppy, is a potent analgesic and the prototypical agonist for the μ -opioid receptor (MOR).[4] It is widely used for the management of moderate to severe pain.[4] Both enkephalins and morphine exert their analgesic effects by binding to and activating opioid receptors, which are G-protein coupled receptors located throughout the central and peripheral nervous systems.[1][5]

Quantitative Comparison of Analgesic Potency







The analgesic potency of a compound is typically quantified by its median effective dose (ED50) or median inhibitory dose (ID50), which represents the dose required to produce a therapeutic effect in 50% of the subjects. The following table summarizes experimental data comparing the analgesic potency of enkephalins (or their analogues) and morphine in various preclinical pain models. It is crucial to note that the potency of native enkephalins is significantly enhanced when administered with peptidase inhibitors to prevent their rapid degradation.



Compound	Animal Model	Analgesic Assay	Administrat ion Route	Potency (ED50/ID50)	Key Findings & Notes
Met- enkephalin analogue (Compound 82/205)	Mouse	Warm Water Tail-Flick	Intraperitonea I (i.p.)	5.31 μmol/kg	The Metenkephalin analogue was found to be more potent than morphine in this study. The effect was mediated by μ -opioid receptors.
Morphine	Mouse	Warm Water Tail-Flick	Intraperitonea I (i.p.)	7.59 μmol/kg	Served as the comparator for the Metenkephalin analogue in the same study.
Leu- enkephalin + Peptidase Inhibitors	Rat	Tail-Flick	Intrathecal (i.t.)	Analgesia at 0.3 nmol	In the presence of peptidase inhibitors, Leu-enkephalin was highly potent. It was found to be more than an order of magnitude more potent than



					endomorphin- 2. The analgesic effect involved both μ- and δ- opioid receptors.
Endomorphin -2 (selective µ-opioid agonist)	Rat	Tail-Flick	Intrathecal (i.t.)	EC50 of 36 nmol	Used as a comparator to Leu-enkephalin, highlighting the high potency of stabilized enkephalin.
Morphine	Mouse	Acetic Acid- Induced Writhing	Intraperitonea I (i.p.)	ID50 of 5.4 x 10 ⁻⁹ mol/kg (1.54 μg/kg)	Morphine was found to be an extremely potent antinociceptiv e agent in this model of visceral pain.
Met- enkephalin and Leu- enkephalin	Mouse	Acetic Acid- Induced Writhing	Intraperitonea I (i.p.)	Potent, but transient effect	While potent, the analgesic action of native enkephalins diminished very rapidly without peptidase inhibitors.

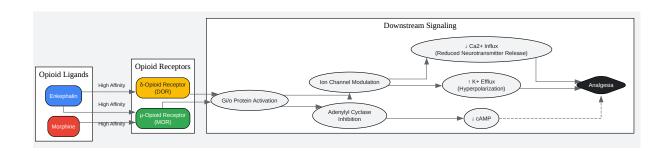


Note: Direct comparison of potency across different studies should be done with caution due to variations in experimental protocols, animal strains, and specific endpoints measured.

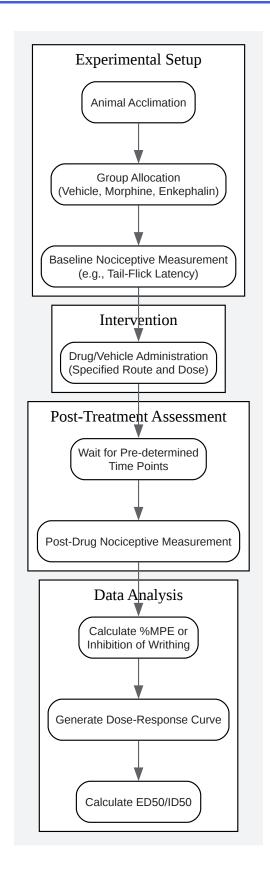
Signaling Pathways

Both enkephalins and morphine initiate their analgesic effects by binding to opioid receptors, which are coupled to inhibitory G-proteins (Gi/o). This binding event triggers a cascade of intracellular signaling events that ultimately reduce neuronal excitability and inhibit the transmission of pain signals. While both interact with μ -opioid receptors, enkephalins also exhibit a high affinity for δ -opioid receptors, which contributes to their analgesic profile.[3]









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